Product packaging for 6-Chloro-3-phenyl-1-benzothiophene(Cat. No.:CAS No. 147619-45-2)

6-Chloro-3-phenyl-1-benzothiophene

Cat. No.: B2765598
CAS No.: 147619-45-2
M. Wt: 244.74
InChI Key: YTJOQDYZNJBDSO-UHFFFAOYSA-N
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Description

6-Chloro-3-phenyl-1-benzothiophene (CAS Number: 147619-45-2) is a benzothiophene derivative of significant interest in medicinal and organic chemistry research. This compound features a benzothiophene core, a privileged structure in drug discovery, substituted with chlorine and phenyl groups at the 6 and 3 positions, respectively. Its molecular formula is C14H9ClS, and it has a molecular weight of 244.74 g/mol . Benzothiophene scaffolds are widely recognized for their diverse biological activities. Research on analogous 3-chloro and 3-phenyl benzothiophene derivatives has demonstrated their potential as key intermediates for synthesizing compounds with antimicrobial properties . Furthermore, related 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives are being investigated as potent inhibitors for enzymes like branched-chain alpha-keto acid dehydrogenase kinase (BCKDK), highlighting the potential of this chemical class in developing treatments for metabolic diseases such as diabetes and heart failure . The structural motif also appears in novel hybrid molecules, such as benzo[b]thiophene-1,2,3-triazole analogues, which are explored for their antifungal and antibacterial activities . This makes this compound a valuable building block for researchers developing new pharmacologically active agents and functional materials. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClS B2765598 6-Chloro-3-phenyl-1-benzothiophene CAS No. 147619-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-phenyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClS/c15-11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJOQDYZNJBDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 6 Chloro 3 Phenyl 1 Benzothiophene Derivatives

Substitution Reactions on the Benzothiophene (B83047) Core and Phenyl Substituent

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In the case of 6-chloro-3-phenyl-1-benzothiophene, the regioselectivity of such reactions is governed by the directing effects of the existing substituents on both the benzothiophene nucleus and the pendant phenyl ring.

The benzothiophene ring system itself is generally more reactive towards electrophiles than benzene (B151609). The phenyl group at the C3 position is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. The chlorine atom at the C6 position of the benzothiophene core is a deactivating group but an ortho, para-director. uci.edu The sulfur atom in the thiophene (B33073) ring also influences the reactivity, typically directing electrophilic attack to the C2 and C3 positions. However, with the C3 position already substituted, the C2 position is a likely site for substitution on the heterocyclic portion of the molecule.

Considering the combined directing effects, electrophilic attack is anticipated at several positions. On the benzothiophene core, the C2, C4, and C7 positions are the most likely sites for substitution. On the C3-phenyl ring, the ortho and para positions are the preferred sites for electrophilic attack. The precise outcome of an electrophilic aromatic substitution reaction will depend on the nature of the electrophile and the specific reaction conditions employed.

Reaction TypeTypical ReagentsExpected Major Products
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃Substitution at C2, C4, C7 of the benzothiophene core and/or ortho/para of the phenyl ring.
NitrationHNO₃, H₂SO₄Introduction of a nitro group at positions C2, C4, C7 and/or ortho/para of the phenyl ring.
Friedel-Crafts AcylationRCOCl, AlCl₃Acylation at the most activated and sterically accessible positions, likely C2 or the para-position of the phenyl ring.
Friedel-Crafts AlkylationRCl, AlCl₃Alkylation at various positions, with a potential for polyalkylation.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orglibretexts.orgopenstax.orgdalalinstitute.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In this compound, the chloro substituent at the C6 position is a potential leaving group. However, the benzothiophene ring system itself is not strongly electron-withdrawing. While the phenyl group at C3 has some inductive effect, it is not a powerful activating group for SNAr reactions. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. For a successful SNAr reaction to occur on this scaffold, the introduction of potent electron-withdrawing groups, such as nitro or cyano groups, on the benzothiophene core would be necessary to sufficiently activate the ring for nucleophilic attack. libretexts.orgopenstax.org

Cross-Coupling Reactions Involving this compound

The presence of a chloro substituent on the aromatic core of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. The chloro group at the C6 position of this compound can serve as a leaving group in these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium(0) complex. researchgate.netmdpi.comacs.orgresearchgate.net This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. This compound can be coupled with various aryl or vinyl boronic acids or their esters to generate more complex biaryl or vinyl-substituted benzothiophene derivatives.

The Heck reaction is another important palladium-catalyzed process that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene. acs.org While less commonly employed with aryl chlorides compared to bromides or iodides, advancements in catalyst design have expanded the scope of the Heck reaction to include these less reactive substrates.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond Formation
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, base (e.g., K₂CO₃)C-C (Aryl-Aryl)
Heck-typeAlkenePd(OAc)₂, phosphine (B1218219) ligand, baseC-C (Aryl-Vinyl)

Beyond the Suzuki and Heck reactions, the chloro substituent in this compound allows for its participation in a range of other important transition metal-mediated transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgyoutube.com This reaction provides a powerful method for the synthesis of arylamines and is widely used in medicinal chemistry. This compound can be coupled with a variety of primary and secondary amines to yield the corresponding 6-amino-3-phenyl-1-benzothiophene derivatives.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govlibretexts.org This reaction is a reliable method for the formation of carbon-carbon triple bonds and provides access to a wide array of alkynyl-substituted aromatic compounds.

Copper-catalyzed coupling reactions , such as the Ullmann condensation, offer an alternative to palladium-based methods for the formation of carbon-heteroatom bonds. nih.gov For instance, copper-catalyzed C-N coupling reactions can be used to arylate amines with aryl halides.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond Formation
Buchwald-Hartwig AminationPrimary or secondary aminePd catalyst, phosphine ligand, baseC-N
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, baseC-C (Aryl-Alkynyl)
Copper-Catalyzed C-N CouplingAmineCu(I) or Cu(II) salt, ligand, baseC-N

Oxidation Reactions of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. mdpi.comresearchgate.netnih.gov This transformation can lead to the formation of the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the electronic and steric properties of the molecule. mdpi.comnih.gov The oxidation of the sulfur atom converts the electron-donating thiophene ring into an electron-withdrawing sulfoxide or an even more strongly electron-withdrawing sulfone group. mdpi.com

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. Milder oxidizing agents and controlled conditions can selectively produce the sulfoxide, while stronger oxidants or more forcing conditions will lead to the formation of the sulfone. jchemrev.comorganic-chemistry.orgorganic-chemistry.orgnih.gov

Oxidizing AgentTypical Product
Hydrogen peroxide (H₂O₂) with a catalyst (e.g., methyltrioxorhenium(VII))Sulfoxide or Sulfone nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or Sulfone mdpi.comnih.gov
OxoneSulfoxide or Sulfone rsc.org
Sodium periodate (B1199274) (NaIO₄)Sulfoxide jchemrev.com

The resulting sulfoxides and sulfones are valuable synthetic intermediates. For example, the sulfone derivatives can participate in various cycloaddition reactions, and the sulfoxide group can be used as a directing group in further synthetic transformations.

Functionalization at Peripheral Positions (e.g., C-2, C-7)

The benzothiophene nucleus is susceptible to functionalization at several key positions, most notably at the C-2 position of the thiophene ring and various positions on the benzene ring, such as C-7.

Electrophilic Substitution and Metallation at C-2:

The C-2 position of the benzothiophene ring is the most nucleophilic carbon and is thus the primary site for electrophilic attack. This reactivity is analogous to that observed in related benzothieno[3,2-b] researchgate.netbenzothiophene systems, where electrophilic nitration, formylation, and acetylation occur preferentially at the equivalent C-2 position. researchgate.net For this compound, while the C-3 phenyl group may offer some steric hindrance, the C-2 position remains the most activated site for functionalization.

Transition-metal-free methods have also been developed for the C-2 alkylation of benzothiophenes. One such strategy involves the conversion of the benzothiophene to its corresponding S-oxide, followed by lithiation and reaction with a boronic ester. Subsequent treatment with triflic anhydride (B1165640) (Tf₂O) promotes a 1,2-metalate shift, yielding the C-2 alkylated product with high enantiospecificity. nih.gov This method overcomes limitations of transition-metal-catalyzed approaches that often require a directing group at the C-3 position. nih.gov

Functionalization at C-7:

On the benzo- portion of the molecule, the chlorine atom at C-6 exerts a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution. Consequently, electrophilic attack is directed towards the C-4 and C-7 positions. Given the steric bulk of the fused thiophene ring, the C-7 position is a plausible site for functionalization. In studies on 2-substituted benzothieno[3,2-b] researchgate.netbenzothiophenes, substitution reactions lead to 2,7-disubstituted derivatives as the major products, indicating the reactivity of the C-7 position. researchgate.net

Metallation offers an alternative route to functionalizing the benzene ring. Directed ortho-metallation could potentially be used to introduce substituents at the C-7 position by first introducing a directing group at C-6 or by utilizing the existing chloro group, though the latter is less common.

Derivatization Strategies for Synthetic Diversification

The this compound scaffold possesses two key handles for synthetic diversification: the halogen at the C-6 position and the potential for further substitution on the C-3 phenyl ring.

Cross-Coupling Reactions at C-6:

The chlorine atom at the C-6 position is a prime site for transition-metal-catalyzed cross-coupling reactions. Although less reactive than the corresponding bromo or iodo derivatives, chloroarenes can participate in a variety of coupling reactions under appropriate catalytic conditions.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters can introduce new aryl or alkyl groups at the C-6 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines. Ullmann-type C-N coupling, using inexpensive copper catalysts, provides an alternative, economically favorable method for amination. nih.gov

Sonogashira Coupling: The introduction of alkynyl groups can be achieved via palladium-copper co-catalyzed Sonogashira coupling. This reaction has been successfully applied to 3-iodo-2-substituted benzothiophenes to produce a variety of acetylenic derivatives. ias.ac.in

These cross-coupling strategies are fundamental for building molecular complexity and are widely used in the synthesis of functional materials and pharmaceutical compounds.

Table 1: Potential Cross-Coupling Reactions for C-6 Functionalization

Coupling ReactionReagentCatalyst System (Typical)Resulting Functional Group
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄ / BaseAryl, Alkyl
Buchwald-HartwigR₂NHPd catalyst / Ligand / BaseAmine
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / BaseAlkyne
HeckAlkenePd(OAc)₂ / Ligand / BaseAlkenyl

Modification of the C-3 Phenyl Group:

The phenyl ring at the C-3 position can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The substitution pattern will be dictated by the directing effects of the benzothienyl substituent.

Ring-Opening and Rearrangement Reactions

While the benzothiophene core is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, providing pathways to novel chemical structures.

One reported strategy involves an interrupted Pummerer/ligand-coupling sequence. manchester.ac.uk In this transition-metal-free approach, a benzothiophene S-oxide is treated with triflic anhydride to generate a sulfoxonium intermediate. This intermediate reacts with a styrene, and subsequent addition of an organolithium or Grignard reagent triggers the formation of a hypervalent sulfurane. This species then undergoes selective ligand coupling, leading to a dismantling of the benzothiophene ring to form decorated (E,Z)-1,3-dienes stereoselectively. manchester.ac.uk

Additionally, fused thiophene systems have been shown to undergo ring-opening in the presence of strong nucleophiles like aryllithium reagents. beilstein-journals.org The reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with phenyllithium, for example, results in the cleavage of a C-S bond to yield a bithiophene derivative. beilstein-journals.org This type of reactivity could potentially be applied to the thiophene ring of this compound under forcing conditions.

Formation of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The this compound skeleton is an excellent platform for the construction of larger, fused polycyclic heteroaromatic systems. Annulation can be achieved by building rings onto the C-2/C-3 positions or by utilizing the C-6 chlorine in cyclization reactions.

A prominent method for creating fused systems is through electrophilic cyclization. For instance, benzothiophenes bearing an ethynyl (B1212043) substituent at the C-3 position can undergo iodine-catalyzed electrophilic cyclization to form thieno-dibenzothiophene derivatives. ias.ac.in By first using a Sonogashira coupling to install a suitably substituted alkyne at C-2 of the this compound scaffold, subsequent intramolecular cyclization could yield complex fused structures.

Domino reactions provide an efficient route to benzothiophene-fused N-heterocycles. researchgate.netacs.org For example, a three-component reaction between a thioisatin, a bromoacetophenone, and a diamine can produce polycyclic N-heterocycles in a catalyst-free process. researchgate.netacs.org While this method builds the benzothiophene core simultaneously with the fused ring, it highlights the types of complex structures that can be accessed. A pre-formed, functionalized benzothiophene could serve as a starting point for similar multi-component or tandem cyclization strategies.

Advanced Spectroscopic and Structural Elucidation for 6 Chloro 3 Phenyl 1 Benzothiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Chloro-3-phenyl-1-benzothiophene, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are used to map out the complete molecular structure. researchgate.net

¹H NMR spectroscopy for this compound reveals the disposition of all hydrogen atoms in the molecule. The spectrum is expected to show distinct signals corresponding to the protons on the benzothiophene (B83047) core and the pendant phenyl ring. The protons on the benzothiophene ring system typically appear as a set of coupled signals in the aromatic region. Specifically, the proton at the 2-position of the benzothiophene ring is anticipated to appear as a singlet, given its isolation from other protons. The protons at positions 4, 5, and 7 would display a characteristic splitting pattern influenced by the chlorine atom at the 6-position. The protons of the 3-phenyl group would also resonate in the aromatic region, likely as a complex multiplet. rsc.orgsfasu.edu

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity
H-2 7.2 - 7.5 Singlet (s)
H-4 7.8 - 8.0 Doublet (d)
H-5 7.3 - 7.5 Doublet of Doublets (dd)
H-7 7.7 - 7.9 Doublet (d)
Phenyl H (ortho) 7.5 - 7.7 Multiplet (m)

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. sfasu.edu The molecule contains 14 carbon atoms, and due to molecular asymmetry, 14 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. These signals are found in the aromatic region (typically δ 120-150 ppm). The chemical shifts are influenced by the electronegativity of the adjacent sulfur and chlorine atoms and by the substitution pattern. researchgate.net Quaternary carbons, such as C-3, C-3a, C-6, C-7a, and the phenyl carbon attached to the thiophene (B33073) ring, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). mdpi.com

Table 2: Representative ¹³C NMR Data for Substituted Benzothiophenes Note: This table presents typical chemical shift ranges based on analogous structures.

Carbon Position Expected Chemical Shift (δ, ppm)
C-2 125 - 130
C-3 135 - 140
C-3a 138 - 142
C-4 122 - 126
C-5 124 - 128
C-6 130 - 135
C-7 121 - 125
C-7a 139 - 143
Phenyl C (ipso) 133 - 137

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the benzothiophene ring (e.g., H-4 with H-5, H-5 with H-7) and within the phenyl ring, confirming their relative positions. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity between different parts of the molecule. For instance, HMBC would show a correlation from the H-2 proton to the C-3 and C-3a carbons, and from the ortho-protons of the phenyl ring to the C-3 carbon of the benzothiophene core, confirming the substitution pattern. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and characteristic vibrations within the molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its aromatic framework.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple sharp bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the benzothiophene and phenyl rings.

C-S stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring.

C-Cl stretching: A strong absorption band is anticipated in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the carbon-chlorine bond.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1450
C-S Stretch ~700

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₄H₉ClS, HRMS provides an experimental mass that can be compared to the calculated theoretical mass. rsc.org

The calculated monoisotopic mass for C₁₄H₉³⁵ClS is 244.0113. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental formula. Furthermore, the mass spectrum will exhibit a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two major peaks separated by two mass units (M+ and M+2), with the M+2 peak having roughly one-third the intensity of the M+ peak, providing definitive evidence for the presence of a single chlorine atom. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net If suitable crystals of this compound can be grown, this technique can determine:

Unambiguous Connectivity: It confirms the bonding arrangement of all atoms, verifying the structure determined by NMR.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide insight into the electronic nature of the molecule.

Molecular Conformation: A key parameter is the dihedral angle between the plane of the benzothiophene ring system and the plane of the 3-phenyl substituent. This angle is influenced by steric and electronic effects.

Crystal Packing: The analysis reveals how molecules are arranged in the crystal lattice, identifying intermolecular interactions such as π-π stacking or halogen bonding, which are crucial for understanding the material's bulk properties. mdpi.comfigshare.com Analysis of related benzothiophene structures often reveals planar geometries that facilitate π-π interactions.

Other Spectroscopic Methods (e.g., UV-Vis for electronic transitions in specific contexts)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within molecules like this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

For complex heterocyclic systems such as this compound, the UV-Vis spectrum is influenced by the entire chromophore, which includes the benzothiophene core, the phenyl substituent, and the chloro group. The benzothiophene moiety itself is a significant chromophore. The fusion of the benzene (B151609) and thiophene rings creates an extended π-conjugated system. The electronic transitions in such systems are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity.

To illustrate the typical UV-Vis absorption data for a core related to the target molecule, the following table presents the absorption maxima (λmax) and molar absorptivity (ε) for Dibenzothiophene in different solvents.

CompoundSolventAbsorption Maxima (λmax) / nmMolar Absorptivity (ε) / M-1cm-1Electronic Transition Type

Data for Dibenzothiophene is presented as a representative example of a related benzothiophene core structure. The values in parentheses indicate shoulders in the absorption spectrum. scispace.com

Theoretical and Computational Investigations of 6 Chloro 3 Phenyl 1 Benzothiophene

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular geometry and electronic structure of organic compounds. By employing functionals like B3LYP in conjunction with various basis sets, it is possible to obtain a detailed understanding of the molecule's fundamental properties.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of 6-Chloro-3-phenyl-1-benzothiophene is primarily defined by the rotational orientation of the phenyl group relative to the benzothiophene (B83047) core. Computational studies on analogous 3-phenylthiophene (B186537) derivatives have shown that the optimized geometries can be determined using DFT methods, such as B3LYP with basis sets like 6-31G(d) and 6-311++G(d,p). nih.gov For these related compounds, calculations indicate that the phenyl and thiophene (B33073) rings are not coplanar in the ground state. nih.gov The torsion angle between the two rings is a critical parameter determined by the balance of steric hindrance and conjugative effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Patterns)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For substituted benzothiophene derivatives, the HOMO is typically a π-orbital delocalized over the benzothiophene core and the phenyl substituent, while the LUMO is a π*-orbital. The presence of the electron-withdrawing chloro group at the 6-position is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. In a study of 2,7-dibromo-benzothienobenzothiophene, oxidation of the sulfur atoms led to a decrease in both HOMO and LUMO energies and a reduction in the energy band gap. mdpi.com

The nodal patterns of the HOMO and LUMO determine the sites of electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on related 3-phenylthiophene derivatives provide insights into how substituents on the phenyl ring influence the frontier orbital energies and the HOMO-LUMO gap. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for 3-Phenylthiophene Analogs

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
3-(4-fluorophenyl)thiophene-6.0-1.54.5
3-(4-nitrophenyl)thiophene-6.5-2.54.0
3-(4-cyanophenyl)thiophene-6.3-2.24.1

Note: The data presented in this table is for analogous 3-phenylthiophene derivatives and is intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule is fundamental to its chemical behavior. DFT calculations can provide various measures of atomic charges, such as Mulliken charges, which give an indication of the electron density distribution. In this compound, the electronegative chlorine and sulfur atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the sulfur and chlorine atoms and the π-systems of the aromatic rings.

Computational Spectroscopy Simulations (e.g., Predicted NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. For this compound, predicted NMR spectra would aid in the assignment of peaks in experimentally obtained spectra.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations provide insights into the vibrational modes of the molecule and can help in the interpretation of experimental vibrational spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for a 3-Phenylthiophene Analog

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)3100-3000
C=C stretch (aromatic)1600-1450
C-S stretch700-600
C-Cl stretch800-600

Note: The data presented in this table is for an analogous 3-phenylthiophene derivative and is intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of activation energies and reaction rates.

For this compound, computational transition state analysis could be used to study various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions. taylorfrancis.comnih.govresearchgate.net For instance, the regioselectivity of electrophilic attack on the benzothiophene ring could be rationalized by comparing the activation energies for attack at different positions. The calculations would involve locating the transition state structure for each pathway and calculating its energy relative to the reactants. This would provide a quantitative understanding of the factors controlling the outcome of the reaction.

Structure-Electronic Property Relationships of this compound

The electronic and optical properties of heteroaromatic compounds like this compound are intrinsically linked to their molecular structure. The benzothiophene core, a fused ring system of benzene (B151609) and thiophene, forms a π-conjugated platform. The nature and position of substituents on this core can significantly modulate the electronic distribution, energy levels of molecular orbitals, and consequently, the optical response of the molecule. In this compound, the chloro and phenyl groups are the key determinants influencing its electronic behavior.

Influence of Substituents on Electronic Properties

The electronic properties of benzothiophene derivatives can be tuned by the introduction of electron-donating or electron-withdrawing groups. mdpi.com The chloro group at the 6-position of the benzothiophene core is generally considered a weakly deactivating group in electrophilic aromatic substitution, exhibiting both inductive electron-withdrawing (-I) and resonance electron-donating (+R) effects. The phenyl group at the 3-position, depending on its conformation, can extend the π-conjugation of the system.

Theoretical and computational studies on related 3-phenylthiophene derivatives have utilized methods like Density Functional Theory (DFT) to analyze their electronic properties. nih.gov Such calculations help in understanding the geometries, vibrational frequencies, and electronic transitions within these molecules. For instance, in similar π-conjugated systems based on thiophene, the dihedral angle between the thiophene and phenyl rings is a critical parameter influencing the degree of electronic communication between the two moieties. nih.gov

The interplay of the electron-withdrawing nature of the chloro substituent and the π-conjugating ability of the phenyl group in this compound is expected to influence the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energy levels are crucial as they determine the electronic gap, which is related to the molecule's reactivity and its optical absorption and emission characteristics. rsc.org

Relationship to Optical Properties

The optical properties of this compound, such as its absorption and fluorescence characteristics, are a direct consequence of its electronic structure. The absorption of ultraviolet-visible light promotes an electron from the HOMO to the LUMO or other higher unoccupied molecular orbitals. The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).

In substituted thieno[3,2-b] rsc.orgbenzophenes, a related class of compounds, the introduction of substituents has been shown to cause shifts in the fluorescence emission peaks. nih.gov For example, a significant red-shift was observed in a derivative featuring both an electron-donating (methoxy) and an electron-withdrawing (carboxylate) group, attributed to a "push-pull" electronic interaction. nih.gov While this compound does not possess a classic "push-pull" architecture, the combined electronic effects of the chloro and phenyl groups will still modulate its absorption and emission spectra compared to the unsubstituted parent compound.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the electronic excited states and predict the UV-vis spectra of such compounds. nih.gov These theoretical calculations can provide insights into the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the π-conjugated system.

The following table summarizes the expected influence of the chloro and phenyl substituents on the electronic and optical properties of the benzothiophene core, based on general principles observed in related compounds.

Structural Feature Expected Effect on Electronic Properties Expected Impact on Optical Properties
Benzothiophene Core Provides the fundamental π-conjugated system.Determines the basic absorption and emission region.
6-Chloro Substituent Inductive electron withdrawal (-I effect) can lower HOMO and LUMO energy levels. Resonance electron donation (+R effect) can slightly counteract this.May lead to a bathochromic (red) or hypsochromic (blue) shift in absorption and emission spectra depending on the balance of inductive and resonance effects.
3-Phenyl Substituent Extends the π-conjugation of the benzothiophene core. The degree of extension is dependent on the dihedral angle between the phenyl and benzothiophene rings.Likely to cause a bathochromic (red) shift in the absorption and emission wavelengths due to the extended π-system. Can also influence the quantum yield of fluorescence.

It is important to note that the precise quantitative effects of these substituents on the electronic and optical properties of this compound would require specific experimental measurements (e.g., UV-vis and fluorescence spectroscopy, cyclic voltammetry) and dedicated computational studies on this exact molecule.

Applications of 6 Chloro 3 Phenyl 1 Benzothiophene As a Chemical Scaffold

Role as an Intermediate in the Synthesis of Diverse Complex Organic Molecules

The 6-Chloro-3-phenyl-1-benzothiophene scaffold serves as a versatile intermediate in the multi-step synthesis of more complex organic molecules. The presence of the chloro and phenyl groups, along with the reactive positions on the benzothiophene (B83047) ring system, allows for a variety of chemical transformations. Synthetic chemists can leverage these features to construct intricate molecular architectures.

The chlorine atom at the 6-position can be a site for nucleophilic substitution or can participate in cross-coupling reactions, enabling the introduction of new functional groups or the linkage to other molecular fragments. The phenyl group at the 3-position influences the electronic properties of the benzothiophene core and can also be functionalized further. The inherent reactivity of the benzothiophene ring itself provides additional handles for chemical modification, making this compound a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Development of Advanced Functional Materials

The unique electronic and photophysical properties inherent to the benzothiophene core make its derivatives attractive candidates for advanced functional materials. The specific substitution of a chloro and a phenyl group in this compound can modulate these properties, paving the way for its use in specialized applications.

Organic Electronic Components

Benzothiophene-containing molecules have been investigated for their semiconducting properties, which are crucial for the development of organic electronic devices. While research on the broader class of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) derivatives has shown promise in this area, the specific electronic characteristics of this compound would need to be experimentally determined to assess its suitability for applications such as organic field-effect transistors (OFETs). The electron-withdrawing nature of the chlorine atom and the π-stacking capabilities of the phenyl group could potentially influence charge transport properties.

Optoelectronic Applications and Chromophore Design

The extended π-conjugated system of the 3-phenyl-1-benzothiophene core suggests that this scaffold could be utilized in the design of chromophores for optoelectronic applications. The absorption and emission properties of such molecules are of interest for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chloro substituent can fine-tune the energy levels of the frontier molecular orbitals, thereby influencing the color and efficiency of light emission or absorption. Further derivatization of the this compound scaffold could lead to the development of novel dyes and pigments with tailored optical properties.

Applications in Catalysis and Ligand Design for Chemical Transformations

The benzothiophene framework can be incorporated into the structure of ligands for transition metal catalysis. The sulfur atom in the thiophene (B33073) ring can act as a coordinating atom for a metal center. The specific substituents on the this compound scaffold could influence the steric and electronic environment of the resulting metal complex, thereby affecting its catalytic activity and selectivity. While there are examples of biocatalytic reactions involving substituted benzothiophenes, the direct application of this compound in catalysis or as a ligand in well-defined catalytic systems remains an area for further exploration. acs.org

Utilization in Chemical Probe Development for Mechanistic Studies in Chemical Systems

Chemical probes are essential tools for elucidating reaction mechanisms and studying biological processes. The this compound scaffold could potentially be functionalized to create such probes. For instance, the introduction of a fluorescent reporter group or a reactive moiety could allow for the visualization of specific molecules or the investigation of reaction pathways. The inherent photophysical properties of the benzothiophene core could also be harnessed in the design of fluorescent probes. However, the development and application of chemical probes based specifically on the this compound structure have not been extensively reported.

Future Directions in 6 Chloro 3 Phenyl 1 Benzothiophene Research

Exploration of Unconventional Synthetic Methodologies

Traditional methods for synthesizing benzothiophenes are often effective but can be limited by harsh conditions or a narrow substrate scope. rsc.org The future of synthesizing 6-Chloro-3-phenyl-1-benzothiophene will likely involve the adoption of more sophisticated and sustainable methods that offer greater control and efficiency.

Aryne-Mediated Synthesis: The reaction of aryne intermediates with alkynyl sulfides presents a novel and powerful one-step method for constructing the benzothiophene (B83047) skeleton. rsc.orgresearchgate.netrsc.orgnih.gov This approach allows for the synthesis of a wide array of 3-substituted and multisubstituted benzothiophenes from readily available o-silylaryl triflates. rsc.orgnih.gov For this compound, this would involve the reaction of a suitably substituted chloro-benzyne precursor with a phenyl-substituted alkynyl sulfide. The high functional group tolerance of this method is a significant advantage. rsc.orgnih.gov

Visible-Light Photocatalysis: Emerging as a green and powerful tool in organic synthesis, visible-light photocatalysis enables reactions under mild, ambient conditions. acs.orgorganic-chemistry.org The synthesis of benzothiophenes can be achieved via a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, using organic dyes like eosin (B541160) Y as the catalyst. acs.orgorganic-chemistry.orgnih.govacs.org This metal-free approach avoids the high temperatures and transition metal catalysts often required in traditional cross-coupling reactions, offering a more sustainable route to compounds like this compound. acs.org

Flow Chemistry and Electrosynthesis: Continuous-flow systems are transforming chemical synthesis by offering precise control over reaction parameters, leading to improved yields and selectivity. acs.orgresearchgate.netresearchgate.net The electrochemical synthesis of C-3 halogenated benzofurans and benzothiophenes in a micro-continuous flow system has been demonstrated. acs.org This transition-metal- and oxidant-free method provides a green and practical route that could be adapted for the synthesis of this compound, potentially offering higher efficiency and safety. acs.orgresearchgate.net

C-H Activation/Functionalization: Direct C-H activation has become a cornerstone of modern synthetic strategy, as it minimizes the need for pre-functionalized starting materials. numberanalytics.comacs.orgnih.gov Palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation is an efficient route to multisubstituted benzo[b]thiophenes. nih.gov This strategy could streamline the synthesis of the target molecule by forming the thiophene (B33073) ring through direct functionalization of a suitably substituted benzene (B151609) derivative. numberanalytics.comnih.gov

MethodKey FeaturesPotential Advantage for this compound
Aryne-Mediated Synthesis One-step reaction of arynes with alkynyl sulfides. rsc.orgresearchgate.netHigh efficiency and functional group tolerance. rsc.orgnih.gov
Visible-Light Photocatalysis Uses light and an organic dye catalyst; metal-free. acs.orgorganic-chemistry.orgMild, sustainable conditions, avoiding harsh reagents. acs.org
Flow Electrosynthesis Continuous process, oxidant-free, precise control. acs.orgresearchgate.netImproved yield, selectivity, and safety. acs.org
C-H Activation Direct functionalization of C-H bonds. numberanalytics.comacs.orgAtom economy, reduced number of synthetic steps. nih.gov

Integration of Machine Learning for Retrosynthesis and Reaction Prediction

The complexity of organic synthesis presents a significant challenge that artificial intelligence (AI) is beginning to address. Machine learning (ML) models are becoming increasingly adept at navigating the vast landscape of chemical reactions to propose novel and efficient synthetic pathways.

For a target molecule like this compound, data-driven retrosynthesis models can be employed. These models, often based on neural machine translation frameworks, treat the prediction of reactants from a product as a translation problem. rsc.orgnih.gov By training on massive databases of known chemical reactions, these AI tools can identify viable disconnections in the target structure and suggest precursor molecules. arxiv.org This approach can uncover non-intuitive synthetic routes that might be missed by human chemists. arxiv.org

Specifically, transfer learning techniques can be used to fine-tune a general retrosynthesis model for the specific class of heterocyclic compounds, like benzothiophenes. chemrxiv.org This can improve the accuracy of predictions for reactions that form the core benzothiophene scaffold. chemrxiv.org The practical utility of such models is demonstrated by their ability to assist chemists in designing synthetic routes for complex, drug-like molecules. chemrxiv.org As these tools become more sophisticated, they will serve as powerful aids in planning the synthesis of this compound and its derivatives, optimizing for factors like cost, availability of starting materials, and reaction efficiency. unipg.it

Advanced In-situ Spectroscopic Characterization for Reaction Monitoring

To optimize the novel synthetic methodologies discussed previously, a deep understanding of reaction kinetics, mechanisms, and the behavior of intermediates is crucial. Advanced in-situ spectroscopic techniques provide a window into the reaction vessel in real-time, capturing data without the need for sampling.

In-situ FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for monitoring reactions involving organometallic compounds and for use in flow chemistry. bruker.comnumberanalytics.com By tracking the characteristic vibrational frequencies of functional groups, it is possible to follow the consumption of reactants and the formation of products and intermediates. numberanalytics.comacs.org For instance, in a palladium-catalyzed synthesis of this compound, in-situ FTIR could monitor the subtle changes in bonding to the metal center, providing critical mechanistic insights. bruker.com

In-line NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, when integrated into a flow system, becomes a potent tool for process analytical technology. researchgate.net It offers detailed structural information, allowing for the unambiguous identification and quantification of species in the reaction mixture as it flows. This would be invaluable for optimizing reaction conditions like temperature, pressure, and residence time in a continuous-flow synthesis of this compound to maximize yield and minimize byproduct formation. researchgate.net

The combination of these real-time analytical methods with automated flow reactors enables high-throughput experimentation and rapid optimization, accelerating the development of robust and efficient synthetic processes. researchgate.net

Development of Novel Computational Models for Predicting Chemical Behavior

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and saving significant resources. For this compound, several computational approaches can be envisioned.

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure, molecular geometry, and spectroscopic properties of molecules. rsc.orgmdpi.comresearchgate.net For this compound, DFT can be used to calculate its HOMO-LUMO gap, ionization potential, and electron affinity, which are critical parameters for predicting its behavior in organic electronic devices. rsc.orgnih.gov Furthermore, theoretical studies can model the effects of different substituents on the benzothiophene core, helping to rationally design new derivatives with tailored electronic properties. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netnih.gov If this compound is explored for pharmaceutical applications, QSAR studies would be essential. By analyzing a series of related benzothiophene derivatives, these models can identify key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that correlate with a specific biological effect. researchgate.nettubitak.gov.tr This knowledge allows for the in-silico design of new, more potent analogues, prioritizing synthetic efforts on the most promising candidates. researchgate.netnih.gov

Computational ModelApplication for this compoundPredicted Properties
Density Functional Theory (DFT) Elucidating electronic structure and properties. rsc.orgmdpi.comHOMO/LUMO energies, band gap, absorption spectra. researchgate.netnih.gov
QSAR Predicting biological activity based on structure. researchgate.netresearchgate.netCorrelation of molecular descriptors with therapeutic effects. tubitak.gov.tr

Synergistic Approaches between Synthetic Chemistry and Materials Science for Next-Generation Technologies

The unique electronic properties of the benzothiophene scaffold make it a highly attractive building block for advanced materials. numberanalytics.comresearchgate.net The future of this compound research will undoubtedly involve its exploration as a key component in next-generation technologies through a close collaboration between synthetic chemists and materials scientists.

Organic Electronics: Benzothiophene derivatives are extensively studied for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The planarity and extended π-conjugation of the benzothiophene system facilitate efficient charge transport. rsc.org The specific substitution pattern of this compound—with its electron-withdrawing chloro group and π-stacking-promoting phenyl group—could be strategically exploited to tune its semiconductor properties. Synthetic chemists can create a library of derivatives, which materials scientists can then fabricate into devices to systematically study the structure-property relationships governing performance. mdpi.comnih.gov

Liquid Crystals: The rigid, calamitic (rod-like) shape of certain benzothiophene derivatives allows them to form liquid crystalline phases. tandfonline.com The position and nature of substituents on the benzothiophene core play a crucial role in determining the type of mesophase (e.g., nematic, smectic). The 6-chloro and 3-phenyl substituents could be part of a molecular design that promotes the formation of specific liquid crystal phases with desirable properties for display technologies or optical sensors. tandfonline.com

This synergistic approach, where synthetic chemistry provides the molecular toolkit and materials science provides the application and characterization framework, is essential for unlocking the full potential of this compound in creating novel, high-performance materials. acs.orgnih.gov

Q & A

Basic: What are the recommended methods for determining the crystal structure of 6-Chloro-3-phenyl-1-benzothiophene?

Answer:
X-ray crystallography is the gold standard for determining the crystal structure of this compound. The SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness and adaptability to modern computational environments. Key steps include:

  • Data Collection: Use a single-crystal diffractometer to collect high-resolution intensity data.
  • Structure Solution: Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.
  • Refinement: Iteratively refine atomic coordinates and displacement parameters using SHELXL, incorporating restraints for disordered regions.
    Cross-validation with tools like PLATON or Olex2 ensures structural accuracy .

Basic: How can substitution reactions be optimized at the chlorine position of this compound?

Answer:
Substitution at the chlorine atom typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in SNAr.
  • Catalyst Systems: For cross-coupling (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ with a base (K₂CO₃) in toluene/water mixtures.
  • Temperature Control: Reactions often require heating (80–120°C) to overcome activation barriers. Monitor progress via TLC or HPLC to minimize side products .

Advanced: How can molecular docking simulations predict the binding interactions of this compound with biological targets?

Answer:
AutoDock Vina is a validated tool for docking studies. Methodological steps include:

  • Protein Preparation: Obtain the target’s 3D structure (e.g., from PDB), remove water molecules, and add polar hydrogens.
  • Ligand Preparation: Generate 3D conformers of the compound using tools like Open Babel.
  • Grid Parameterization: Define the binding site using coordinates from co-crystallized ligands.
  • Scoring and Validation: Analyze binding modes using the Vina scoring function and validate with RMSD calculations against known inhibitors. Multithreading accelerates computations .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., NMR vs. mass spectrometry) require iterative validation:

  • Multi-Technique Cross-Check: Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight.
  • Crystallographic Validation: Resolve ambiguities in connectivity or stereochemistry via X-ray diffraction.
  • Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl vs. benzothiophene protons).
  • Mass Spectrometry: HRMS confirms molecular formula via exact mass (e.g., [M+H]⁺ peak).
  • IR Spectroscopy: Detects functional groups (e.g., C-Cl stretch at ~550–750 cm⁻¹).
    For analogs, UV-Vis and fluorescence spectroscopy may assess electronic properties .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in coupling reactions?

Answer:
The electron-withdrawing chlorine atom activates the benzothiophene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Key considerations:

  • Meta-Directing Effects: Chlorine directs incoming electrophiles to the 2- or 4-positions of the benzothiophene.
  • Electronic Tuning: Electron-donating groups (e.g., methoxy) on the phenyl ring enhance conjugation, stabilizing transition states in cross-coupling reactions.
    DFT calculations (e.g., using Gaussian) can map frontier molecular orbitals to predict reactive sites .

Advanced: What computational approaches predict the stability of tautomeric forms of this compound?

Answer:
Quantum mechanical methods are critical:

  • Tautomer Enumeration: Generate possible tautomers using software like RDKit.
  • Energy Comparison: Calculate relative Gibbs free energies at the B3LYP/6-311+G(d,p) level.
  • Solvent Effects: Use implicit solvent models (e.g., PCM) to assess stability in aqueous vs. nonpolar environments.
    Experimental validation via variable-temperature NMR or X-ray crystallography is recommended .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Answer:
While specific toxicity data are limited for this compound, general precautions for chlorinated aromatics apply:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Waste Disposal: Segregate halogenated waste and incinerate at high temperatures.
    Refer to SDS guidelines for structurally similar chlorophenols (e.g., 3-chlorophenol) for emergency protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.